Oxidation Potential: 4-Methylstilbene Occupies a Distinct Intermediate Position Among 4-Substituted Stilbenes
4-Methylstilbene (MeSt) exhibits an oxidation potential (Eox) of 1.23 V vs. Ag/Ag⁺ in acetonitrile measured by cyclic voltammetry, placing it between unsubstituted trans-stilbene (St, 1.27 V) and 4-methoxystilbene (MeOSt, 1.11 V), while being distinctly separated from 4-chlorostilbene (ClSt, 1.39 V) and 4-cyanostilbene (CNSt, 0.90 V) [1]. The 40 mV cathodic shift relative to St reflects the weak electron-donating inductive effect of the para-methyl group and is mechanistically consequential: during resonant two-photon ionization (308 nm XeCl excimer laser), this potential difference contributes to a formation quantum yield of radical cation (Φion) for MeSt that is comparable to St (~2 × 10⁻³ in air-saturated acetonitrile), whereas MeOSt with its substantially lower Eox exhibits a different Φion response [1].
| Evidence Dimension | Oxidation potential (Eox, irreversible peak voltage vs. Ag/Ag⁺) |
|---|---|
| Target Compound Data | 4-Methylstilbene (MeSt): Eox = 1.23 V |
| Comparator Or Baseline | trans-Stilbene (St): 1.27 V; 4-Methoxystilbene (MeOSt): 1.11 V; 4-Chlorostilbene (ClSt): 1.39 V; 4-Cyanostilbene (CNSt): 0.90 V |
| Quantified Difference | ΔEox = −40 mV vs. St; +120 mV vs. MeOSt; −160 mV vs. ClSt; +330 mV vs. CNSt |
| Conditions | Cyclic voltammetry, 1.0 × 10⁻² M samples in acetonitrile, 100 mV·s⁻¹ scan rate, Pt working electrode, Ag/Ag⁺ reference, 0.1 M tetraethylammonium tetrafluoroborate supporting electrolyte [1] |
Why This Matters
The 40 mV separation from trans-stilbene is sufficient to alter electron-transfer thermodynamics in photoredox applications, while avoiding the extreme reactivity (fast O₂ quenching) associated with the much lower Eox of 4-methoxystilbene.
- [1] Hara, M.; Samori, S.; Xichen, C.; Fujitsuka, M.; Majima, T. Effect of Oxygen on the Formation and Decay of Stilbene Radical Cation during the Resonant Two-Photon Ionization. J. Org. Chem. 2005, 70, 4370–4374. DOI: 10.1021/jo050317n. Table 1. View Source
